Harmine Hydrochloride

Overview

Description

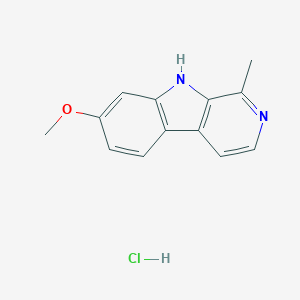

Harmine hydrochloride (C₁₃H₁₃ClN₂O) is a water-soluble derivative of harmine, a β-carboline alkaloid naturally isolated from Peganum harmala . The hydrochloride modification enhances its solubility and bioavailability, making it suitable for pharmacological studies . It exhibits diverse biological activities, including:

- Anticancer Effects: Induction of G2/M cell cycle arrest and apoptosis in breast (MCF-7, MDA-MB-231), liver (SK-Hep1), and leukemia (K562) cells via inhibition of MAPK, PI3K/AKT/mTOR, and ERK pathways .

- Neuroprotection: Reduction of Parkinson’s symptoms in animal models by compensating dopamine deficiency and alleviating catalepsy .

- Antimicrobial Activity: Potent antibacterial action against Ralstonia solanacearum (MIC: 120 mg/L) .

- Stability: Degrades slowly in artificial gastric juice (expiry: 566 days) but faster in water (22 days) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmine hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction involves heating the azidopyridines to induce the formation of the β-carboline structure. This method allows for the synthesis of harmine and its structural analogs.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of harmine from Peganum harmala seeds, followed by its conversion to the hydrochloride salt. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity harmine .

Chemical Reactions Analysis

Types of Reactions: Harmine hydrochloride undergoes various chemical reactions, including:

Oxidation: Harmine can be oxidized to form harmaline and other derivatives.

Reduction: Harmine can be reduced to form harmalol.

Substitution: Harmine can undergo substitution reactions to form various derivatives with different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products:

Oxidation: Harmaline, harmalol.

Reduction: Harmalol.

Substitution: Various harmine derivatives with modified pharmacological properties.

Scientific Research Applications

Harmine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various β-carboline derivatives.

Biology: Studied for its neuroprotective and anti-inflammatory effects.

Medicine: Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

Industry: Used in the development of insecticides and antiviral agents

Mechanism of Action

Harmine hydrochloride is part of the harmala alkaloid family, which includes compounds such as harmaline, harmalol, and harman . Compared to its analogs, this compound exhibits:

Higher Antitumor Activity: Harmine derivatives have shown better antitumor activity with lower neurotoxicity.

Broader Pharmacological Spectrum: Harmine has a wider range of pharmacological activities, including neuroprotective, antidiabetic, and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a systematic comparison of harmine hydrochloride with related β-carboline alkaloids and derivatives:

Table 1: Structural and Functional Comparison

Mechanistic Differences in Anticancer Activity

- This compound: Induces G2/M arrest by downregulating cyclin B1, p-cdc2, and upregulating p21/p53. Synergizes with AKT inhibitors (e.g., LY294002) to suppress p-AKT in breast cancer .

- Harmol Hydrochloride: Acts as a competitive androgen receptor (AR) antagonist, unlike this compound’s non-competitive AR inhibition .

- Ellipticine : Targets DNA topology rather than kinase pathways, showing distinct cytotoxicity in leukemia .

Pharmacokinetic and Solubility Profiles

- This compound : High water solubility (≥2.53 mg/mL) but moderate plasma protein binding (69–87%) and low oral bioavailability (17.14%) . Liposomal formulations improve encapsulation efficiency (>80%) .

- Harmine Derivatives : Quaternary ammonium derivatives (e.g., Compound 13) show 189-fold higher AChE inhibition (IC₅₀: 3.06 µg/mL) compared to this compound (578.44 µg/mL) .

- Harmaline Hydrochloride : Lower solubility and higher neurotoxicity limit its therapeutic use compared to this compound .

Key Research Findings

Anticancer Efficacy Across Cell Lines

- Breast Cancer : this compound (20 µM) increases G2/M phase cells from 15% to 45% in MDA-MB-231 cells . Synergy with LY294002 reduces p-AKT by 70% .

- Leukemia : Reduces K562 cell viability to 30% at 80 µM (72 h) via Bax/Bcl-2 modulation and LC3-II-mediated autophagy .

- Glioblastoma : Depletes cancer stem cells by inhibiting Akt phosphorylation (IC₅₀: 10 µM) .

Neuroprotective and Antimicrobial Activity

Biological Activity

Harmine hydrochloride (HMH) is a water-soluble derivative of harmine, a β-carboline alkaloid known for its diverse pharmacological properties. This article explores the biological activity of HMH, focusing on its anticancer effects, mechanisms of action, and other therapeutic potentials.

Overview of this compound

This compound is derived from the plant Peganum harmala, traditionally used in various cultures for its medicinal properties. HMH is characterized by improved solubility and bioavailability compared to its parent compound, making it a promising candidate for therapeutic applications in oncology and neurology.

HMH exhibits significant anticancer activity through several mechanisms:

- Cell Cycle Arrest : HMH induces G2/M phase cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma (SK-Hep1) and breast cancer (MCF-7, MDA-MB-231) cells. This arrest is associated with the downregulation of cyclin B1 and cdc2, crucial regulators of the cell cycle .

- Induction of Apoptosis : HMH promotes apoptosis by modulating apoptotic proteins. It decreases the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bax. This shift leads to enhanced caspase activation and subsequent cell death .

- Inhibition of Migration and Invasion : HMH effectively reduces the migration and invasion capabilities of cancer cells. In vitro studies show that it inhibits colony formation and disrupts the migratory potential of cancer cells .

- Reactive Oxygen Species (ROS) Production : HMH treatment increases ROS levels, contributing to oxidative stress that further drives apoptosis and inhibits tumor growth .

Case Studies

- Liver Cancer : A study demonstrated that HMH significantly inhibited SK-Hep1 cell proliferation with IC50 values decreasing from 98.5 µM at 24 hours to 11.5 µM at 72 hours. The treatment led to notable morphological changes indicative of apoptosis .

- Breast Cancer : In MCF-7 and MDA-MB-231 cells, HMH induced G2/M arrest and apoptosis in a dose-dependent manner. The treatment also altered cellular morphology and reduced cell density, confirming its efficacy against breast cancer cells .

Other Biological Activities

Beyond its anticancer effects, HMH has shown potential in other areas:

- Neuroprotective Effects : Research indicates that HMH may be beneficial in treating neurodegenerative diseases such as Parkinson's disease by promoting neuronal survival and differentiation .

- Antimicrobial Properties : HMH exhibits antimicrobial activity against various pathogens, demonstrating synergistic effects when combined with antifungal agents like azoles .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage .

Comparative Efficacy Table

Q & A

Basic Research Questions

Q. How can researchers assess the cytotoxicity of Harmine Hydrochloride in vitro?

- Methodological Answer : Cytotoxicity is commonly evaluated using the MTT assay. Seed cells (e.g., K562 leukemia cells) in 96-well plates at 6 × 10³ cells/mL, treat with varying concentrations of this compound (0–80 µM), and incubate for 24–72 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate IC₅₀ values .

Q. What methods are used to determine the stability of this compound in biological matrices?

- Methodological Answer : Stability can be tested using HPLC and classical isothermal accelerated tests. Prepare solutions in artificial gastric/intestinal juices or distilled water, incubate at controlled temperatures (e.g., 60–80°C), and quantify degradation via HPLC. First-order kinetics models predict expiration dates (e.g., 566 days in gastric juice at 25°C) .

Q. How is the solubility of this compound characterized for experimental use?

- Methodological Answer : Solubility is determined empirically by dissolving the compound in solvents like DMSO (≥24.9 mg/mL with warming/ultrasonication) or water (≥2.53 mg/mL). Vortexing and gentle heating (≤50°C) enhance dissolution. Insolubility in ethanol necessitates solvent optimization for in vitro studies .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s role in inducing G2/M cell cycle arrest?

- Methodological Answer : Use flow cytometry with propidium iodide (PI) staining to assess cell cycle distribution. Treat cells (e.g., HCT116 colon cancer cells) with this compound, fix in ethanol, and analyze DNA content. Western blotting for cyclins (B1, D1) and CDK inhibitors (p21) validates pathway modulation (e.g., ERK/AKT/mTOR downregulation) .

Q. How can researchers distinguish between apoptosis and autophagy in this compound-treated cells?

- Methodological Answer : Combine Annexin V/PI staining (apoptosis) with LC3-II immunofluorescence (autophagy). Use inhibitors like Z-DEVD-fmk (caspase) or chloroquine (autophagy lysosomal inhibitor) to dissect mechanisms. Western blotting for cleaved caspase-3, PARP, and LC3-I/II ratios confirms dual pathways .

Q. What in vivo models validate this compound’s neuropharmacological effects?

- Methodological Answer : In Porsolt’s forced swim test (antidepressant activity), administer this compound (10 mg/kg) to rodents and measure immobility time. For Parkinson’s models, use MPTP-induced mice and evaluate motor coordination via rotarod tests. Molecular docking (e.g., Schrödinger Suite) identifies binding affinities to dopamine D2 (-5.544 kcal/mol) and 5-HT2C receptors (-6.199 kcal/mol) .

Q. How do researchers address contradictions in this compound’s dose-dependent effects across cell lines?

- Methodological Answer : Compare IC₅₀ values in diverse models (e.g., K562 leukemia vs. LO2 normal liver cells). Normalize data to cell viability assays (MTT) and validate with clonogenic assays. For example, 40 µM this compound inhibits HCT116 colony formation by >80% but shows lower toxicity in LO2 cells, suggesting cancer-selective mechanisms .

Q. What techniques confirm this compound’s inhibition of DYRK1A kinase activity?

- Methodological Answer : Perform kinase inhibition assays using recombinant DYRK1A. Incubate with ATP and substrate (e.g., myelin basic protein), add this compound (IC₅₀: 33 nM), and quantify phosphorylation via ELISA or radiometric assays. Competitive binding with ATP is confirmed via molecular docking (G-Score: -7.51 kcal/mol for MAO-A) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting results on this compound’s pro-survival vs. pro-death roles in autophagy?

- Methodological Answer : Context-dependent outcomes require time-course experiments. Short-term treatment (≤24 hours) may induce cytoprotective autophagy (LC3-II accumulation), while prolonged exposure (≥48 hours) triggers apoptotic death (caspase-3 cleavage). Use autophagy flux inhibitors (e.g., bafilomycin A1) to differentiate stages .

Q. Pharmacokinetic and Toxicity Considerations

Q. What protocols assess this compound’s bioavailability and toxicity profiles?

- Methodological Answer : Conduct oral/intravenous administration in rodents, collect plasma samples at intervals, and quantify via LC-MS. Relative bioavailability (112.7%) indicates rapid absorption. Chronic toxicity studies (28-day dosing) evaluate organ histopathology and serum biomarkers; this compound shows no mutagenicity or immunotoxicity at therapeutic doses .

Properties

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLYCKZIUTKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40828-94-2 | |

| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052024 | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-27-1 | |

| Record name | Harmine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89I34ODAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.